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Compound of Interest

Compound Name: 2-Chloro-N,N-diphenylacetamide

Cat. No.: B1361505 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the single-

crystal X-ray diffraction data of 2-Chloro-N,N-diphenylacetamide and a comparative analysis

with its structural analogs. This guide provides a comprehensive overview of their

crystallographic parameters, experimental protocols, and a visual representation of the

experimental workflow.

Introduction
2-Chloro-N,N-diphenylacetamide is a chemical intermediate of interest in synthetic and

medicinal chemistry. Understanding its three-dimensional structure through X-ray

crystallography is crucial for predicting its reactivity, intermolecular interactions, and potential

biological activity. This guide presents the crystallographic data for 2-Chloro-N,N-
diphenylacetamide and compares it with three structurally related compounds: the parent

compound N,N-diphenylacetamide, the bromo-analog 2-Bromo-N,N-diphenylacetamide, and

the N-monophenyl analog 2-Chloro-N-phenylacetamide. This comparative approach allows for

an in-depth understanding of how substitutions on the acetamide group and the nitrogen atom

influence the crystal packing and molecular conformation.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-Chloro-N,N-
diphenylacetamide and its selected analogs. These tables facilitate a direct comparison of
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their unit cell dimensions, space groups, and refinement statistics.

Table 1: Crystallographic Data and Structure Refinement for 2-Chloro-N,N-
diphenylacetamide and Analogs

Parameter
2-Chloro-N,N-
diphenylaceta
mide[1]

N,N-
Diphenylaceta
mide

2-Bromo-N,N-
diphenylaceta
mide

2-Chloro-N-
phenylacetami
de

Formula C₁₄H₁₂ClNO C₁₄H₁₃NO C₁₄H₁₂BrNO C₈H₈ClNO

Molar Mass (

g/mol )
245.70 211.26 290.16 169.61

Crystal System Orthorhombic Orthorhombic Monoclinic Monoclinic

Space Group P2₁2₁2₁ Pna2₁ P2₁/n Cc

a (Å) 6.4350 (13) 9.1034 (5) 9.398 5.0623 (15)

b (Å) 12.799 (3) 10.552 (6) 13.898 18.361 (6)

c (Å) 14.944 (3) 11.769 (8) 10.247 9.043 (3)

α (°) 90 90 90 90

β (°) 90 90 112.460 102.13 (3)

γ (°) 90 90 90 90

Volume (Å³) 1230.8 (5) 1131.1 (12) 1234.6 821.5 (5)

Z 4 4 4 4

Temperature (K) 293 296 (2) Not Reported 297

R-factor (R₁) 0.045 0.060 0.0879 0.037

wR-factor (wR₂) 0.112 0.1505 Not Reported 0.086

Data for N,N-diphenylacetamide corresponds to the closely related N,2-diphenylacetamide as a

proxy, for which full crystallographic data was available.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1361505?utm_src=pdf-body
https://www.benchchem.com/product/b1361505?utm_src=pdf-body
https://www.researchgate.net/publication/51137285_2-Chloro-NN-diphenylacetamide
https://sphinxsai.com/2016/ch_vol9_no4/1/(301-305)V9N4CT.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of the crystal structures presented in this guide follows a standardized

workflow for single-crystal X-ray diffraction of small organic molecules. The general steps are

outlined below.

Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown from a saturated

solution of the compound. Common methods include:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is

allowed to evaporate slowly over several days, leading to the formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then

placed in a larger sealed container with a more volatile solvent in which the compound is

less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the

solubility of the compound and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,

causing the solubility to decrease and crystals to form.

Data Collection
A suitable single crystal is mounted on a goniometer head. The data collection is performed on

a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The

crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various

orientations.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group. The crystal structure is then solved using direct methods or Patterson methods, which

provide an initial model of the atomic positions. This model is then refined using least-squares

methods to improve the fit between the calculated and observed diffraction data.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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